molecular formula C16H15NO2 B14002116 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol

Cat. No.: B14002116
M. Wt: 253.29 g/mol
InChI Key: YHEYICCMSGXSRF-CQSZACIVSA-N
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Description

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is a chemical compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes an oxazole ring fused with a phenyl group and a hydroxyl group attached to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenyl-2-oxazoline with 5-methylphenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Friedel-Crafts alkylation and acylation reactions are typical, using reagents like aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives of the oxazole ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and hydroxyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]quinoline
  • 2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine

Uniqueness

2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-methyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

InChI

InChI=1S/C16H15NO2/c1-11-7-8-13(15(18)9-11)16-17-14(10-19-16)12-5-3-2-4-6-12/h2-9,14,18H,10H2,1H3/t14-/m1/s1

InChI Key

YHEYICCMSGXSRF-CQSZACIVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C2=N[C@H](CO2)C3=CC=CC=C3)O

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(CO2)C3=CC=CC=C3)O

Origin of Product

United States

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